

Application Notes and Protocols for BVT-14225 in Primary Neuron Culture

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Compound of Interest

Compound Name: BVT-14225

Cat. No.: B15613526

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Introduction

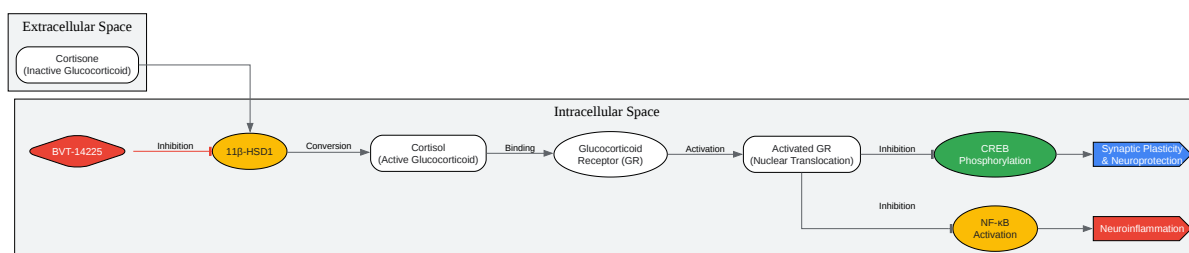
BVT-14225 is a potent and selective inhibitor of 11β -hydroxysteroid dehydrogenase type 1 (11β -HSD1). This enzyme plays a critical role in regulating intracellular levels of active glucocorticoids, such as cortisol, by converting their inactive forms (e.g., cortisone) into their active counterparts. In the central nervous system, particularly in brain regions crucial for memory and cognition like the hippocampus and cortex, 11β -HSD1 is expressed in neurons.[1][2] Overactivity of 11β -HSD1 is implicated in age-related cognitive decline and neurodegenerative diseases by amplifying glucocorticoid signaling, which can lead to neuronal damage and dysfunction.[3][4][5]

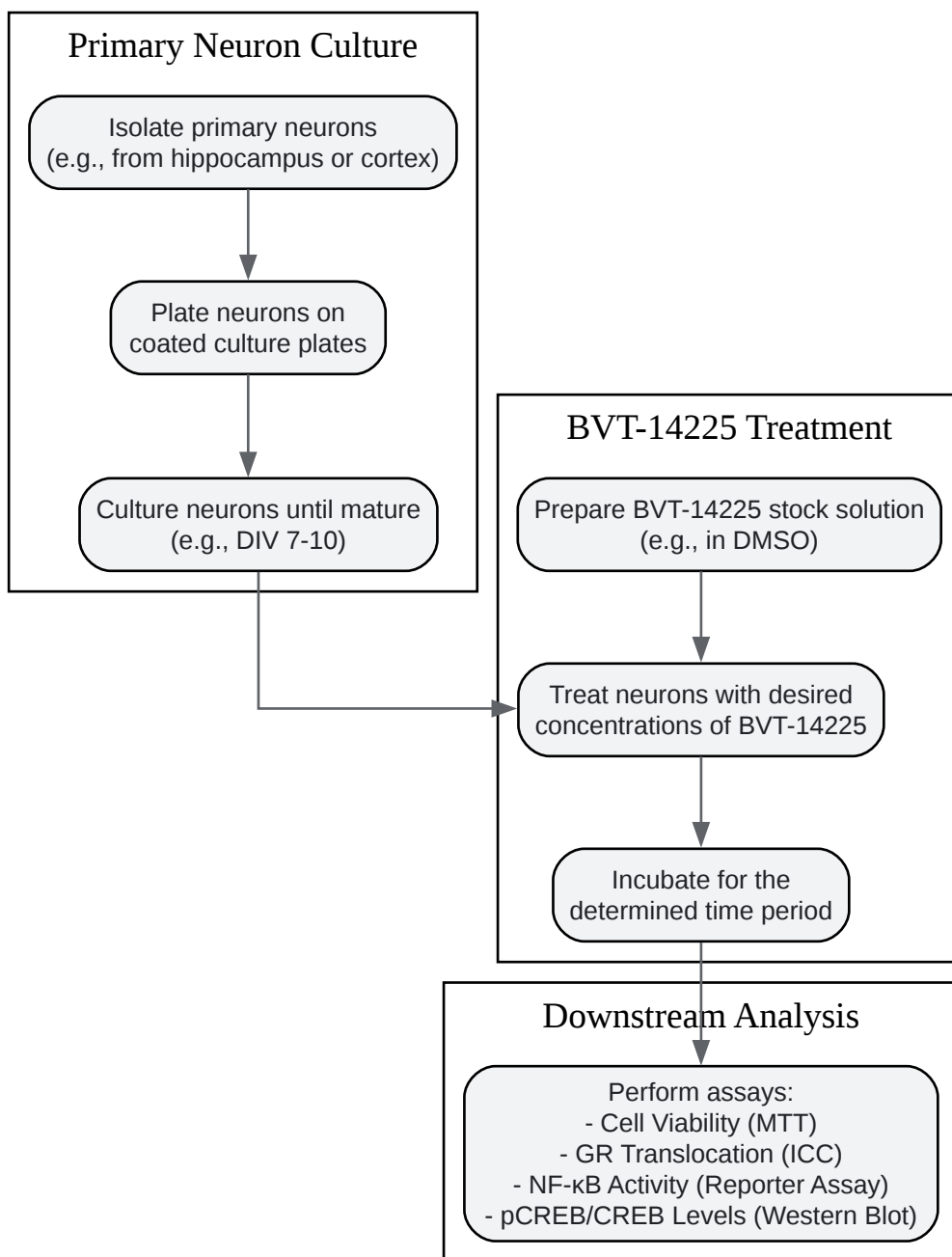
Inhibition of 11β -HSD1 by compounds like **BVT-14225** presents a promising therapeutic strategy for neuroprotection, reducing neuroinflammation, and enhancing cognitive function.[3][5] These application notes provide a detailed protocol for the use of **BVT-14225** in primary neuron cultures to investigate its effects on key signaling pathways involved in neuroinflammation and synaptic plasticity.

Mechanism of Action

BVT-14225 selectively inhibits the 11β -HSD1 enzyme. By blocking this enzyme, **BVT-14225** reduces the intracellular conversion of inactive 11-keto-glucocorticoids (like cortisone) to active glucocorticoids (like cortisol). This dampens the activation of the glucocorticoid receptor (GR),

leading to downstream effects on gene transcription. Two key pathways influenced by this modulation are the NF- κ B and CREB signaling pathways. Reduced GR activation can lead to decreased NF- κ B activity, a key regulator of neuroinflammation. Conversely, by mitigating the negative effects of excessive glucocorticoids, 11 β -HSD1 inhibition may lead to increased phosphorylation of CREB, a transcription factor crucial for synaptic plasticity and memory formation.^{[6][7]}





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